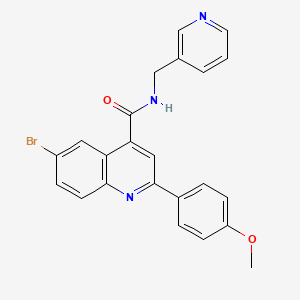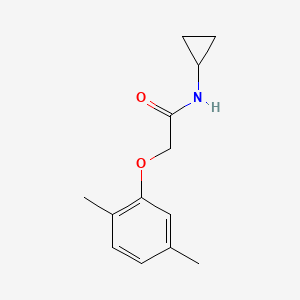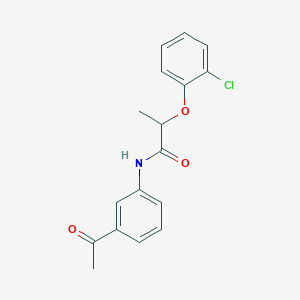![molecular formula C20H22BrNO2 B4277692 {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(4-METHYLPIPERIDINO)METHANONE](/img/structure/B4277692.png)
{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(4-METHYLPIPERIDINO)METHANONE
Übersicht
Beschreibung
{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(4-METHYLPIPERIDINO)METHANONE is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzoyl group and a bromophenoxy methyl group It has a molecular formula of C19H20BrNO2 and a molecular weight of 37428 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(4-METHYLPIPERIDINO)METHANONE typically involves multiple steps. One common method includes the following steps:
Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 2-bromophenoxy methyl chloride: This involves the reaction of 2-bromophenol with formaldehyde and hydrochloric acid.
Preparation of 4-methylpiperidine: This can be synthesized from piperidine through methylation using methyl iodide.
Coupling Reaction: The final step involves the coupling of 4-methylpiperidine with 2-bromophenoxy methyl chloride in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(4-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(4-METHYLPIPERIDINO)METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to study its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-{4-[(2-chlorophenoxy)methyl]benzoyl}-4-methylpiperidine
- 1-{4-[(2-fluorophenoxy)methyl]benzoyl}-4-methylpiperidine
- 1-{4-[(2-iodophenoxy)methyl]benzoyl}-4-methylpiperidine
Comparison: {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(4-METHYLPIPERIDINO)METHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Eigenschaften
IUPAC Name |
[4-[(2-bromophenoxy)methyl]phenyl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-15-10-12-22(13-11-15)20(23)17-8-6-16(7-9-17)14-24-19-5-3-2-4-18(19)21/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCVMWRCSHHNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B4277609.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B4277628.png)



![DIMETHYL 2-{[2-(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B4277648.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4277655.png)
![2-({5-(Dimethylcarbamoyl)-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4277662.png)
![2-(3-methylphenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B4277664.png)
![METHYL 3-({2-[4-(TERT-BUTYL)PHENOXY]PROPANOYL}AMINO)BENZOATE](/img/structure/B4277670.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4277685.png)

![N~1~-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxy-1-benzenesulfonamide](/img/structure/B4277698.png)

